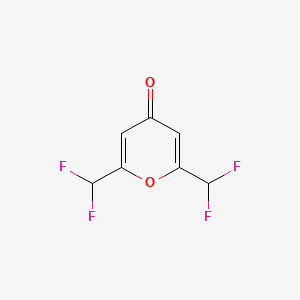

2,6-Bis(difluoromethyl)pyran-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-bis(difluoromethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2/c8-6(9)4-1-3(12)2-5(13-4)7(10)11/h1-2,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIYIIBQPCMSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681084 | |

| Record name | 2,6-Bis(difluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847947-32-4 | |

| Record name | 2,6-Bis(difluoromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 2,6 Bis Difluoromethyl Pyran 4 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For fluorinated molecules such as 2,6-Bis(difluoromethyl)pyran-4-one, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic arrangement and electronic structure.

The ¹H NMR spectrum of 2,6-Bis(difluoromethyl)pyran-4-one is anticipated to display two distinct sets of signals corresponding to the protons on the pyran ring and those on the difluoromethyl substituents.

The protons at the C-3 and C-5 positions of the pyran-4-one ring are chemically equivalent due to the molecule's symmetry. In related 2,6-disubstituted 4-pyrones, these protons typically appear as a singlet or a finely coupled doublet in the region of δ 6.8-7.0 ppm. acs.org

The protons of the two equivalent difluoromethyl (CHF₂) groups are expected to produce a single, characteristic signal. This signal will be split into a triplet by the two geminal fluorine atoms (a ¹H-⁹F coupling, ²JHF). In various difluoromethylated organic compounds, this proton appears as a triplet with a coupling constant typically ranging from 56 to 72 Hz. organicchemistrydata.org The integration of the ring proton signal to the difluoromethyl proton signal would yield a 2:2 (or 1:1) ratio, confirming the structure.

Table 1: Predicted ¹H NMR Data for 2,6-Bis(difluoromethyl)pyran-4-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H-3, H-5 | ~6.9 | Singlet (s) | - |

| CH F₂ | ~6.8 - 7.3 | Triplet (t) | ²JHF ≈ 56-72 |

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 2,6-Bis(difluoromethyl)pyran-4-one, four distinct signals are expected.

C4 Carbonyl Carbon: The ketone carbonyl carbon (C=O) at the C-4 position is expected to have a chemical shift in the downfield region, typical for pyrones.

C2 and C6 Carbons: These equivalent carbons are attached to both the ring oxygen and a difluoromethyl group. Their chemical shift will be influenced by both, and they are expected to show coupling to the attached fluorine atoms (¹JCF and ²JCF).

C3 and C5 Carbons: These equivalent carbons of the C=C double bond will appear at a chemical shift characteristic of olefinic carbons in an electron-deficient ring system. nih.gov

Difluoromethyl Carbons: The two equivalent carbons of the CHF₂ groups will appear as a triplet due to the large one-bond coupling to the two directly attached fluorine atoms (¹JCF). This coupling is typically very large, in the range of 250-275 Hz. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Data for 2,6-Bis(difluoromethyl)pyran-4-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| C-4 (C=O) | ~175-185 | Singlet (s) | - |

| C-2, C-6 | ~160-165 | Triplet (t) | ²JCF (small) |

| C-3, C-5 | ~115-120 | Singlet (s) | - |

| C HF₂ | ~113-120 | Triplet (t) | ¹JCF ≈ 250-275 |

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds. acs.org For 2,6-Bis(difluoromethyl)pyran-4-one, the two CHF₂ groups are chemically equivalent and will produce a single signal in the ¹⁹F NMR spectrum.

This signal is expected to be a doublet, resulting from the coupling to the single geminal proton (²JHF), with a coupling constant that matches the one observed in the ¹H NMR spectrum. cas.org The chemical shift for difluoromethyl groups attached to a carbon atom typically falls within the range of -90 to -120 ppm relative to a CFCl₃ standard. organicchemistrydata.orgsemanticscholar.org Proton-decoupling the ¹⁹F spectrum would cause this doublet to collapse into a singlet, confirming the H-F coupling.

Table 3: Predicted ¹⁹F NMR Data for 2,6-Bis(difluoromethyl)pyran-4-one

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| CHF ₂ | -90 to -120 | Doublet (d) | ²JHF ≈ 56-72 |

The analysis of spin-spin coupling constants is crucial for confirming the structure of polyfluoroalkylated compounds. In 2,6-Bis(difluoromethyl)pyran-4-one, several key couplings provide structural information:

Two-bond H-F Coupling (²JHF): This geminal coupling within the CHF₂ group is typically large (~50-75 Hz) and is readily observed in both ¹H and ¹⁹F spectra, confirming the presence of the difluoromethyl moiety. acs.orgnist.gov

One-bond C-F Coupling (¹JCF): This is a very large coupling constant (typically > 250 Hz) that splits the CHF₂ carbon signal into a triplet in the ¹³C NMR spectrum, providing definitive evidence for the C-F bonds. organicchemistrydata.org

Long-Range Couplings: Smaller, long-range couplings can also be observed, providing further structural detail. These can include three-bond coupling between the fluorine atoms and the ring protons (³JFF), and three-bond coupling between the difluoromethyl proton and the C-3/C-5 carbons (³JCH). In some sterically constrained systems, coupling can occur "through-space" rather than through bonds, which is particularly effective when a fluorine nucleus is involved.

Advanced 2D NMR experiments, such as ¹H-¹³C HMBC and ¹H-¹⁹F HETCOR, are instrumental in resolving these complex coupling networks and unambiguously assigning all correlations.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 2,6-Bis(difluoromethyl)pyran-4-one would be dominated by absorptions from the pyranone ring and the C-F bonds.

The most prominent feature from the pyranone ring is the strong stretching vibration of the carbonyl group (C=O), which for 4H-pyran-4-one appears around 1660 cm⁻¹. The spectrum would also show C=C stretching bands for the double bonds in the ring and C-O-C stretching for the ether linkage. The difluoromethyl groups would introduce very strong and characteristic C-F stretching absorptions, which typically occur in the 1400-1000 cm⁻¹ region of the spectrum. organicchemistrydata.org

Table 4: Predicted IR Absorption Bands for 2,6-Bis(difluoromethyl)pyran-4-one

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | ~1660 | Strong |

| C=C Stretch | Alkene | ~1600-1550 | Medium-Strong |

| C-F Stretch | Difluoromethyl | ~1400-1000 | Strong, Multiple Bands |

| C-O-C Stretch | Ether | ~1250-1100 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For 2,6-Bis(difluoromethyl)pyran-4-one (C₇H₄F₄O₂), the molecular weight is 212.09 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by measuring the exact mass of the molecular ion (M⁺). organicchemistrydata.org

The fragmentation pattern under electron ionization (EI) can be predicted based on the structure. The molecular ion peak is expected to be observed. Key fragmentation pathways for pyran-4-ones often involve the loss of a neutral carbon monoxide (CO) molecule (28 Da). For this specific compound, other likely fragmentations would include the loss of a difluoromethyl radical (•CHF₂, 51 Da) or a difluorocarbene (:CF₂, 50 Da).

Table 5: Predicted Key Fragments in the Mass Spectrum of 2,6-Bis(difluoromethyl)pyran-4-one

| Fragment Ion | Proposed Loss from M⁺ | Predicted m/z |

| [C₇H₄F₄O₂]⁺• | - | 212 |

| [C₆H₄F₄O]⁺• | CO | 184 |

| [C₆H₃F₂O₂]⁺ | •CHF₂ | 161 |

| [C₅H₃F₂O]⁺ | CO + •CHF₂ | 133 |

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguous molecular structure determination. The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined with high precision.

While specific crystallographic data for 2,6-bis(difluoromethyl)pyran-4-one is not publicly available, analysis of related fluorinated pyran-4-one analogues allows for a predictive understanding of its solid-state structure. For instance, the crystal structure of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, although a different isomer and substitution pattern, reveals key features of a fluorinated pyran ring system. researchgate.net It crystallizes in the triclinic space group P-1, with specific unit cell dimensions. researchgate.net This information suggests that 2,6-bis(difluoromethyl)pyran-4-one, upon successful crystallization, would likely exhibit a well-defined crystal lattice.

The expected crystallographic parameters for 2,6-bis(difluoromethyl)pyran-4-one would include its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). These parameters are unique to the compound and its crystalline form.

Table 1: Hypothetical Crystallographic Data for 2,6-Bis(difluoromethyl)pyran-4-one based on Analogous Compounds

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 10 - 15 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 2 or 4 |

Note: This table is predictive and based on common values for similar organic molecules. Actual values can only be determined experimentally.

The molecular geometry of 2,6-bis(difluoromethyl)pyran-4-one, including bond lengths, bond angles, and torsional angles, would be definitively established through SC-XRD. The pyran-4-one ring is expected to be largely planar, though the introduction of the difluoromethyl (-CHF₂) groups at the 2 and 6 positions could induce minor puckering.

Studies on other difluoromethyl-substituted heterocycles have shown that the difluoromethyl group can significantly influence molecular conformation and electronic properties. chinesechemsoc.orgacs.orgrsc.org The strong electron-withdrawing nature of the fluorine atoms would affect the electron distribution within the pyran ring.

Table 2: Predicted Bond Lengths and Angles for 2,6-Bis(difluoromethyl)pyran-4-one

| Bond/Angle | Predicted Value |

| C-F | ~1.35 Å |

| C-O (in ring) | ~1.37 Å |

| C=C (in ring) | ~1.34 Å |

| C-C (in ring) | ~1.46 Å |

| C=O (carbonyl) | ~1.22 Å |

| O-C-C (in ring) | ~123° |

| C-C-C (in ring) | ~118° |

| C-O-C (in ring) | ~118° |

Note: These values are estimations based on standard bond lengths and data from analogous structures.

Thermogravimetric Analysis (TGA) in Characterization

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is a valuable tool for assessing the thermal stability and decomposition profile of a compound.

For 2,6-bis(difluoromethyl)pyran-4-one, a TGA thermogram would provide information on its decomposition onset temperature, the temperature of maximum decomposition rate, and the mass of any residual material. The introduction of fluorine atoms into organic molecules often enhances their thermal stability. Therefore, it is anticipated that 2,6-bis(difluoromethyl)pyran-4-one would exhibit a relatively high decomposition temperature.

The TGA curve would likely show a single-step or multi-step decomposition process. The gaseous products of decomposition would likely include carbon oxides (CO, CO₂), hydrogen fluoride (B91410) (HF), and other small fluorinated organic fragments. Analysis of the evolved gases, for instance by coupling the TGA instrument to a mass spectrometer (TGA-MS), could provide further insight into the decomposition pathway.

Table 3: Predicted Thermal Decomposition Data for 2,6-Bis(difluoromethyl)pyran-4-one

| Parameter | Predicted Value |

| Onset Decomposition Temperature (T_onset) | 200 - 300 °C |

| Peak Decomposition Temperature (T_peak) | 250 - 350 °C |

| Residual Mass at 600 °C | < 5% |

Note: These values are predictive and would need to be confirmed by experimental TGA data.

Chemical Reactivity and Transformation Pathways of 2,6 Bis Difluoromethyl Pyran 4 One

Nucleophilic Reactions of the 4H-Pyran-4-one Core

The electron-deficient nature of the pyranone ring in 2,6-Bis(difluoromethyl)pyran-4-one makes it a prime target for nucleophilic attack. These reactions often involve the opening of the pyranone ring, which can then lead to the formation of a variety of new heterocyclic and acyclic structures. nih.govurfu.ru The course of these transformations is highly dependent on the nature of the nucleophile and the reaction conditions, allowing for divergent synthetic applications. nih.govurfu.ru

A characteristic reaction of 2,6-disubstituted-4H-pyran-4-ones is their conversion to the corresponding 4-pyridone derivatives upon treatment with ammonia (B1221849) or primary amines. This transformation proceeds via a nucleophilic attack of the amine on the electrophilic C2 or C6 position of the pyranone ring, followed by a ring-opening step. Subsequent recyclization, with the nitrogen atom displacing the pyran ring's oxygen atom, and elimination of a water molecule, yields the stable 4-pyridone ring system.

Research on analogous compounds provides a clear precedent for this reaction. For instance, 2-aryl-6-(trifluoromethyl)-4-pyrones react with ammonia in ethanol (B145695) at elevated temperatures to yield the corresponding 2-aryl-6-(trifluoromethyl)pyridin-4-one. nih.govurfu.ru Similarly, 2,6-bis(hetaryl)-4-pyrones have been successfully converted to 2,6-bis(hetaryl)pyridines upon reaction with ammonia, demonstrating the generality of this ring transformation. acs.org It is expected that 2,6-Bis(difluoromethyl)pyran-4-one would undergo a similar reaction to furnish 2,6-Bis(difluoromethyl)pyridin-4-one.

The interaction of 2,6-disubstituted-4H-pyran-4-ones with various nucleophiles can lead to diverse ring-opening and rearrangement products, without necessarily forming a pyridone. The outcome is highly dependent on the nucleophile used. nih.govacs.org

The electrophilic pyran-4-one ring serves as a versatile scaffold for the synthesis of various azaheterocycles beyond pyridones. The electron-withdrawing substituents, such as difluoromethyl groups, enhance the reactivity and facilitate these transformations. nih.gov

Studies on 2-aryl-6-(trifluoromethyl)-4-pyrone demonstrate its utility in constructing biologically relevant CF₃-containing azaheterocycles. nih.govurfu.ru Reaction with sodium azide (B81097) in DMSO leads to a ring-opening transformation that affords a triazole derivative. nih.govurfu.ru As mentioned previously, reaction with phenylhydrazine (B124118) provides a pathway to pyrazoles. nih.govurfu.ru These reactions showcase the pyran-4-one as a polyelectrophilic substrate that can react regioselectively with dinucleophiles to undergo ring-opening transformations, yielding a variety of azaheterocycles. nih.govurfu.ru The synthesis of pyrano[2,3-c]pyrazole derivatives has also been achieved through multicomponent reactions involving a pyran-4-one precursor, further highlighting the synthetic utility of this scaffold. nih.gov

| Nucleophile | Reaction Conditions | Resulting Azaheterocycle |

|---|---|---|

| Ammonia | Ethanol, Autoclave, 120 °C, 10 h | Pyridone |

| Sodium Azide | DMSO | Triazole |

| Phenylhydrazine | - | Pyrazole (B372694) |

Cycloaddition Reactions Involving 4H-Pyran-4-one Derivatives

4H-Pyran-4-ones can participate in cycloaddition reactions, acting as either the 2π or 4π component, although their reactivity is heavily influenced by ring substituents.

In [4π+2π] cycloadditions, such as the Diels-Alder reaction, the 4H-pyran-4-one ring can function as the 2π component (dienophile). The reaction involves the addition across one of the C=C double bonds of the pyranone ring with a suitable 4π diene. psu.edursc.org For example, simple γ-pyranones have been shown to undergo [4π+2π] cycloaddition reactions with dienes like Danishefsky's diene and with 1,3-dipoles such as azomethine ylides. psu.edu The reaction of a pyranone ester with diazomethane (B1218177) to give a pyrazoline cycloadduct is another example of a 1,3-dipolar cycloaddition. psu.edu

The presence and position of substituents on the 4H-pyran-4-one ring are decisive factors in determining both the reactivity and the regioselectivity of cycloaddition reactions. psu.edursc.org Research has shown that electron-withdrawing groups at the C2 position, such as an ester or aldehyde, render the pyranone less reactive in cycloadditions compared to derivatives with the same group at the C3 position. psu.edursc.org

Given that the difluoromethyl groups in 2,6-Bis(difluoromethyl)pyran-4-one are strongly electron-withdrawing, they are expected to significantly deactivate the C2-C3 and C5-C6 double bonds towards normal electron demand cycloaddition reactions. psu.edu Furthermore, the regioselectivity can be dramatically altered by the nature of the substituent. In the case of 4-oxo-4H-pyran-2-carbaldehyde, cycloaddition with non-stabilized azomethine ylides occurs preferentially at the C=O double bond of the aldehyde substituent, rather than the C=C double bond of the pyranone ring. psu.edu This indicates that the functional groups appended to the pyranone core can become the primary site of reactivity, directing the outcome of the cycloaddition. Therefore, for 2,6-Bis(difluoromethyl)pyran-4-one, while the ring itself is deactivated, the specific reaction conditions and the nature of the diene or dipole would be critical in determining if a cycloaddition would occur and at which site.

| Pyran-4-one Substituent | Position | Relative Reactivity | Reaction Site with Azomethine Ylides |

|---|---|---|---|

| tert-Butyl Carboxylate | 3 | More Reactive | C2=C3 Ring Double Bond |

| Ethyl Carboxylate | 2 | Less Reactive | C5=C6 Ring Double Bond |

| Carbaldehyde | 2 | Less Reactive | C=O of Aldehyde Group |

Electrophilic Reactivity of the Pyran-4-one Moiety

The 4H-pyran-4-one ring system is characterized by its electrophilic nature, which is significantly amplified by the presence of strong electron-withdrawing groups. In 2,6-Bis(difluoromethyl)pyran-4-one, the two difluoromethyl (-CHF₂) groups substantially increase the electrophilicity of the pyran ring. This renders the molecule susceptible to attack by a variety of nucleophiles.

The primary sites for nucleophilic attack are the carbon atoms at positions 2, 6, and the carbonyl carbon (C-4). The attack at C-2 or C-6 can lead to ring-opening reactions, a common transformation pathway for 4-pyrones when treated with strong nucleophiles like ammonia or amines. nih.govacs.org For instance, analogous reactions with 2,6-disubstituted-4-pyrones have shown that heating with ammonia can convert the pyrone ring into a corresponding pyridine (B92270) ring. acs.org The enhanced electrophilicity of the carbonyl group also makes it a target for nucleophiles, potentially leading to addition products. This reactivity is exemplified in related fluorinated pyrones, such as 2-cyano-6-(trifluoromethyl)-4H-pyran-4-one, which is described as a highly electrophilic pyrone. researchgate.net

Influence of Difluoromethyl Substituents on Reaction Pathways and Selectivity

The difluoromethyl groups at the C-2 and C-6 positions are pivotal in dictating the molecule's reactivity and the selectivity of its transformations. Their influence stems from a combination of strong inductive electron withdrawal and the unique ability of the C-F bond and C-H bond within the -CHF₂ group to participate in non-covalent interactions.

Modulation of Bromination Chemoselectivity by Fluorinated Groups

Electrophilic aromatic substitution, such as bromination, on the pyran-4-one ring is heavily influenced by the deactivating effect of the difluoromethyl groups. These groups reduce the electron density of the ring, making substitution at the C-3 and C-5 positions more challenging than in non-fluorinated analogues. However, bromination can be achieved under specific conditions.

The chemoselectivity of the reaction—yielding mono- or di-brominated products—can be precisely controlled by adjusting the reaction parameters, such as the bromine source and stoichiometry. nih.gov For example, using a controlled amount of a bromine source like N-Bromosuccinimide (NBS) or HBr in the presence of an oxidizing agent can favor monobromination at either the C-3 or C-5 position. Increasing the equivalents of the brominating agent and modifying the temperature can lead to the formation of 3,5-dibromo-2,6-bis(difluoromethyl)pyran-4-one. This controlled approach to halogenation is crucial for the synthesis of specifically functionalized pyran-4-one derivatives for further synthetic applications. researchgate.netnih.gov

Table 1: Theoretical Control of Bromination Chemoselectivity

| Target Product | Brominating Agent | Stoichiometry (relative to pyranone) | Typical Conditions | Expected Outcome |

|---|---|---|---|---|

| 3-Bromo-2,6-bis(difluoromethyl)pyran-4-one | HBr / O₂ | ~1.1 equivalents | Room Temperature, Ionic Liquid Catalyst nih.gov | Predominantly mono-brominated product |

Investigation of Side Reactions and By-product Formation in Pyran-4-one Synthesis

The synthesis of 2,6-Bis(difluoromethyl)pyran-4-one and its subsequent reactions can be accompanied by the formation of various side products. The nature of these by-products depends heavily on the specific synthetic route and reaction conditions employed.

Common side reactions in the synthesis of substituted 4-pyrones include:

Ring-Opening: As discussed, strong nucleophiles (e.g., residual reactants, ammonia from pH adjustment) can attack the electrophilic pyranone ring, leading to cleavage and the formation of acyclic by-products. nih.govacs.org In the presence of ammonia or primary amines, this can lead to the formation of pyridinone by-products. acs.org

Incomplete Cyclization: The synthesis of the pyran-4-one ring often involves a cyclization-dehydration sequence from a diketone precursor. Incomplete reaction can leave acyclic or partially cyclized intermediates in the final product mixture.

Reactions at the Substituent: Under certain conditions, especially with strong bases or nucleophiles, reactions can occur at the difluoromethyl group itself. An analogy can be drawn from trifluoromethylated systems where harsh conditions can sometimes lead to detrifluoroacetylation. nih.gov

Elimination Reactions: For related saturated heterocycles like 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, β–syn elimination to regenerate precursor molecules has been observed as a potential side reaction pathway. mdpi.com Similar elimination pathways could be envisioned for intermediates in pyran-4-one synthesis.

Decomposition: Substrates containing multiple electron-withdrawing groups can be sensitive to certain Lewis acids, leading to decomposition rather than the desired cyclization. nih.gov

Table 2: Potential Side Reactions and By-products

| Side Reaction Type | Probable Cause | Potential By-product(s) | Reference Analogy |

|---|---|---|---|

| Pyrone Ring-Opening | Presence of strong nucleophiles (e.g., NH₃, R-NH₂) | Acyclic keto-amides, Pyridinones | nih.govacs.org |

| Incomplete Cyclization | Insufficient heating, non-optimal catalyst | Acyclic 1,3,5-triketone precursors | General Synthesis Principle |

| β-Elimination | Basic conditions acting on saturated intermediates | Acyclic unsaturated ketones | mdpi.com |

Computational and Theoretical Investigations of 2,6 Bis Difluoromethyl Pyran 4 One

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.net It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. semanticscholar.org

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized geometric structure. Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), researchers can calculate the molecule's lowest energy conformation. semanticscholar.org This process involves adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is found.

From this optimized structure, various electronic properties can be calculated. These include the distribution of electron density, dipole moment, and the molecular electrostatic potential (MEP) map. The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mdpi.com For 2,6-Bis(difluoromethyl)pyran-4-one, the electronegative oxygen and fluorine atoms would be expected to create distinct regions of negative potential.

Table 1: Hypothetical Optimized Geometric Parameters for 2,6-Bis(difluoromethyl)pyran-4-one (Note: The following data is illustrative and represents the type of information that would be generated from a DFT calculation. Specific values require dedicated computation.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-O (ring) | ~1.36 Å | |

| C-C (ring) | ~1.39 Å | |

| C-CF2H | ~1.50 Å | |

| Bond Angle | C-O-C (ring) | ~120° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comwikipedia.org It focuses on two primary orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comyoutube.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and easily polarizable. For 2,6-Bis(difluoromethyl)pyran-4-one, the electron-withdrawing difluoromethyl groups would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyran-4-one.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactive tendencies. These descriptors provide a more quantitative picture of reactivity than FMO analysis alone. semanticscholar.org

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Table 2: Hypothetical Chemical Reactivity Descriptors for 2,6-Bis(difluoromethyl)pyran-4-one (Note: The following data is illustrative. Specific values require dedicated computation.)

| Descriptor | Formula | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | - | -7.5 |

| ELUMO | - | -2.1 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.4 |

| Ionization Potential (I) | -EHOMO | 7.5 |

| Electron Affinity (A) | -ELUMO | 2.1 |

| Chemical Hardness (η) | (I - A) / 2 | 2.7 |

| Electronegativity (χ) | (I + A) / 2 | 4.8 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.27 |

DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Raman spectra, to confirm the molecular structure. mdpi.com For 2,6-Bis(difluoromethyl)pyran-4-one, characteristic vibrational modes would include the C=O stretch of the ketone, C-O-C stretches of the pyran ring, and C-F and C-H stretches from the difluoromethyl groups.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, stability, and interactions with the environment, such as a solvent or a biological macromolecule. semanticscholar.org

Quantum Polarized Ligand Docking (QPLD) Studies

Quantum Polarized Ligand Docking (QPLD) is an advanced computational technique used to predict how a ligand (a small molecule) binds to the active site of a protein. nih.gov Unlike standard docking methods that use a fixed charge model, QPLD incorporates quantum mechanical calculations to account for the polarization of the ligand's electron density upon binding to the protein. This provides a more accurate representation of the electrostatic interactions, which are critical for binding affinity. nih.gov

The QPLD workflow typically involves an initial classical docking step, followed by quantum mechanical charge calculations for the ligand in the protein's environment. The ligand is then re-docked with these polarized charges for a more refined binding pose and score. This method would be essential for accurately predicting the binding mode and affinity of 2,6-Bis(difluoromethyl)pyran-4-one to a specific biological target. nih.gov

Theoretical Insights into Structure-Stability Relationships of Pyran-4-one Systems

The stability of the pyran-4-one ring is a subject of significant interest in computational chemistry, largely due to its presence in numerous bioactive natural products. bohrium.com Theoretical studies, primarily using Density Functional Theory (DFT), have provided deep insights into the electronic structure and reactivity of these compounds. mdpi.com

The discussion around the stability of 4H-pyran and its derivatives often involves the concept of aromaticity. quora.com The parent 4H-pyran ring is considered non-aromatic because the sp3-hybridized carbon at the 4-position interrupts the cyclic conjugation required to fulfill Hückel's rule. quora.com However, the pyran-4-one system exhibits a degree of electronic delocalization due to the carbonyl group. The corresponding cation, the pyrylium (B1242799) ion, is known to be aromatic, possessing 6 π-electrons in a planar, conjugated ring, which confers significant stability. stackexchange.com

In the specific case of 2,6-Bis(difluoromethyl)pyran-4-one , the two difluoromethyl (-CHF₂) groups at the 2- and 6-positions would exert a powerful influence on the electronic properties of the pyran-4-one core. The strong electron-withdrawing nature of the fluorine atoms would lead to a significant inductive effect, pulling electron density away from the pyran ring. This would be expected to:

Increase the electrophilicity of the ring carbons and the carbonyl carbon.

Lower the energies of both the HOMO and LUMO orbitals, potentially increasing the HOMO-LUMO gap and thus the kinetic stability of the molecule.

Affect bond lengths and angles compared to the unsubstituted pyran-4-one, as the ring compensates for the strong inductive withdrawal.

Computational studies on related heterocyclic systems have used DFT to predict how such substitutions impact stability. mdpi.com A common approach is to calculate and compare key energetic and electronic descriptors for a series of derivatives.

Table 1: Comparison of Calculated Properties for Hypothetical Substituted Pyran-4-one Derivatives

This table illustrates the type of data generated in computational studies to compare the stability and reactivity of different pyran-4-one derivatives. The values are representative examples based on general chemical principles.

| Compound | Substituent at C2/C6 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1 | -H | -6.5 | -2.0 | 4.5 | 3.5 |

| 2 | -CH₃ (Electron Donating) | -6.2 | -1.8 | 4.4 | 3.8 |

| 3 | -Cl (Electron Withdrawing) | -6.8 | -2.5 | 4.3 | 2.9 |

| 4 | -CHF₂ (Strongly EWD) | -7.2 | -3.0 | 4.2 | 2.1 |

In silico Structure-Based Combinatorial Library Design Methodologies

The pyran-4-one scaffold is a versatile starting point for the design of chemical libraries aimed at discovering new therapeutic agents. nih.govnih.gov In silico (computational) structure-based combinatorial library design is a powerful methodology used in drug discovery to explore a vast chemical space efficiently. nih.govfrontiersin.org This approach combines knowledge of a biological target's three-dimensional structure with computational algorithms to generate and evaluate a large set of related molecules. illinois.edu

The process for designing a combinatorial library based on the 2,6-disubstituted pyran-4-one scaffold would typically follow these steps: nih.govresearchgate.net

Core Scaffold Definition : The 2,6-disubstituted pyran-4-one structure is defined as the central, unchanging core or scaffold.

Attachment Point Identification : The positions for chemical diversity are identified. For this core, the primary attachment points would be the variable R-groups at the 2- and 6-positions, where the difluoromethyl groups are located in the title compound. Other positions on the ring could also be used for further diversification.

Reagent Fragment Selection : Virtual libraries of chemical fragments (reagents) are selected for each attachment point. These fragments can be chosen based on desired properties, such as size, polarity, charge, or hydrogen bonding capability, to maximize the diversity and drug-likeness of the final library.

Combinatorial Enumeration : A computational program, such as CombiGlide, systematically combines the core scaffold with the selected fragments at the defined attachment points to generate a large virtual library of unique compounds. researchgate.net

Virtual Screening and Evaluation : The generated library is then screened in silico. If the biological target is known (e.g., the active site of an enzyme), techniques like molecular docking are used to predict the binding affinity and pose of each compound in the library. researchgate.net Compounds are then ranked based on their predicted potency, and other properties like ADME (Absorption, Distribution, Metabolism, and Excretion) can also be computationally predicted to filter for drug-like candidates. nih.gov

This methodology allows researchers to prioritize a smaller, more promising set of compounds for actual chemical synthesis and biological testing, saving significant time and resources. nih.govnih.gov

Table 2: Example of a Combinatorial Library Design for a 2,6-Disubstituted Pyran-4-one Scaffold

This table illustrates how a virtual library is constructed by combining a core scaffold with various R-group fragments.

| Core Scaffold | Attachment Point | R-Group Fragment Library |

| R1 (Position 2) | -CHF₂-CH₃-Phenyl-Morpholinyl nih.gov-Cyclopropyl | |

| R2 (Position 6) | -CHF₂-Naphthyl nih.gov-Benzo[b]thienyl nih.gov-4-Fluorophenyl bohrium.com-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole acs.org |

2,6 Bis Difluoromethyl Pyran 4 One As a Versatile Synthetic Intermediate and Chemical Building Block

Precursor Role in the Synthesis of Diverse Heterocyclic Compounds

The electrophilic nature of the 4-pyrone ring makes 2,6-Bis(difluoromethyl)pyran-4-one an excellent precursor for a wide array of heterocyclic systems. The electron-withdrawing difluoromethyl groups at the C2 and C6 positions further activate the ring, making it susceptible to nucleophilic attack and subsequent ring-transformation reactions.

One of the most well-established transformations of 4-pyrones is their conversion into 4-pyridones. This is typically achieved by reaction with ammonia (B1221849) or primary amines, where the nitrogen nucleophile attacks the pyrone ring, leading to a ring-opening and subsequent recyclization to form the corresponding pyridone. For 2,6-Bis(difluoromethyl)pyran-4-one, this reaction provides a direct route to 2,6-Bis(difluoromethyl)pyridin-4-one, a valuable scaffold in its own right. The general principle is supported by the successful conversion of 2,6-bis(hetaryl)-4-pyrones into 2,6-bis(hetaryl)pyridines upon treatment with ammonia. acs.orgnih.gov

Beyond simple amines, other nitrogen-containing binucleophiles can be employed to generate different heterocyclic systems. For instance, reaction with hydrazine (B178648) would be expected to yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could produce isoxazoles. These transformations highlight the role of the pyranone as a key intermediate for accessing a diverse library of fluorinated nitrogen heterocycles.

| Nucleophile | Expected Heterocyclic Product |

| Ammonia (NH₃) | 2,6-Bis(difluoromethyl)pyridin-4-one |

| Primary Amine (R-NH₂) | 1-Alkyl-2,6-bis(difluoromethyl)pyridin-4-one |

| Hydrazine (H₂NNH₂) | Pyrazole derivatives |

| Phenylhydrazine (B124118) | Phenyl-substituted pyrazole derivatives |

| Hydroxylamine (NH₂OH) | Isoxazole derivatives |

| Amidines | Pyrimidine derivatives |

This table illustrates the expected heterocyclic products from the reaction of 2,6-Bis(difluoromethyl)pyran-4-one with various nitrogen-containing nucleophiles, based on established 4-pyrone reactivity.

While 4-pyrones are often used in ring-transformation reactions, they can also serve as the foundation for building fused heterocyclic systems. Methodologies for constructing fused pyran rings, such as intramolecular Heck reactions and other palladium-catalyzed cyclizations, have been developed. rsc.orgresearchgate.net For a substrate like 2,6-Bis(difluoromethyl)pyran-4-one, a synthetic strategy could involve initial functionalization at the C3 or C5 position of the pyrone ring. Introducing a suitable reactive group at this position would create a handle for a subsequent intramolecular cyclization reaction, thereby forming a new ring fused to the original pyranone core. This approach allows the pyranone to be incorporated into more complex, polycyclic frameworks.

Utility in the Modular Construction of Complex Molecular Architectures

The reactivity of 2,6-Bis(difluoromethyl)pyran-4-one allows for its use in a modular fashion, where different parts of the molecule can be addressed sequentially to build complexity. The pyrone ring itself can be considered a central module that can be either retained or transformed.

A modular synthesis could proceed as follows:

Ring Transformation: The pyrone is converted into a pyridone by reacting with a specific amine, installing a new nitrogen-containing core. acs.org

Side-Chain Elaboration: If the pyranone or resulting pyridone possesses other functional handles, these can be selectively modified. For example, analogous reactions on 2-methyl-4-pyrones show that the methyl group can be functionalized via enamination without disturbing the pyrone ring. nih.gov

Core Functionalization: The pyrone or pyridone ring itself can be further substituted, for instance, via electrophilic substitution at the C3/C5 positions.

This step-wise, modular approach provides chemists with significant control over the final molecular structure, enabling the systematic construction of complex target molecules from a single, versatile starting material.

Strategies for Selective Functionalization and Derivatization

The selective modification of 2,6-Bis(difluoromethyl)pyran-4-one is key to its utility as a building block. Different positions on the molecule exhibit distinct reactivity, which can be exploited for selective derivatization.

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Structure |

| C4 Carbonyl | Condensation | Malononitrile, Active Methylene (B1212753) Compounds | C4-exocyclic double bond (e.g., dicyanomethylene) |

| C2 / C6 | Nucleophilic Attack | Strong Nucleophiles (e.g., Ammonia, Amines) | Ring-opening followed by recyclization to pyridones |

| C3 / C5 | Electrophilic Substitution | Bromine (Br₂) | 3-Bromo or 3,5-Dibromo derivative |

| Difluoromethyl Groups | Activation of Ring | - (Generally non-reactive themselves) | Enhance electrophilicity of the pyrone ring |

This table summarizes key strategies for the selective functionalization of the 2,6-Bis(difluoromethyl)pyran-4-one scaffold.

The difluoromethyl groups at C2 and C6 primarily serve to activate the ring towards nucleophilic attack. The C4 carbonyl group can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene compounds. researchgate.net The C3 and C5 positions, being part of an enone system, are susceptible to electrophilic substitution, such as halogenation. This portfolio of selective reactions allows chemists to precisely tailor the structure of the pyranone for subsequent synthetic steps.

Development of Novel Fluorinated Building Blocks for Organic Synthesis

The compound 2,6-Bis(difluoromethyl)pyran-4-one is not only a building block itself but also a precursor to a new family of novel fluorinated synthons. As the difluoromethyl (CHF2) group is increasingly recognized for its favorable properties in bioactive molecules, there is a high demand for new ways to introduce it. nih.govrsc.org

By transforming the pyrone into other heterocyclic systems, such as the pyridones, pyrazoles, and pyrimidines discussed in section 6.1.1, a variety of second-generation building blocks are created. Each of these new molecules carries the 2,6-bis(difluoromethyl) substitution pattern, making them valuable starting materials for the synthesis of complex fluorinated targets that would be difficult to access otherwise. The development of such building blocks is crucial for expanding the toolbox available to organic and medicinal chemists. researchgate.netresearchgate.net

Applications as a Key Synthon in Medicinal Chemistry Programs

The structural motifs present in 2,6-Bis(difluoromethyl)pyran-4-one make it a highly attractive synthon for medicinal chemistry applications. The 4-pyrone core is found in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. guidechem.comfrontiersin.orgnih.gov

Furthermore, the incorporation of fluorine is a widely used strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The difluoromethyl group, in particular, is valued as a bioisostere that can participate in hydrogen bonding. nih.gov Therefore, 2,6-Bis(difluoromethyl)pyran-4-one serves as an ideal starting point for medicinal chemistry programs aiming to develop new therapeutic agents. It combines a privileged heterocyclic scaffold (the pyranone) with two desirable difluoromethyl groups, providing a powerful platform for the synthesis of novel drug candidates. guidechem.com

Structure Activity Relationship Studies and Mechanistic Insights of Pyran 4 One Scaffolds

Recognition of Pyran-4-one as a Privileged Scaffold in Bioactive Compounds

The pyran-4-one scaffold is a fundamental building block in a wide range of natural products and synthetic molecules with significant pharmacological properties. nih.govguidechem.com This heterocycle is a recurring motif in compounds exhibiting diverse biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govnih.gov Its prevalence in medicinal chemistry stems from its ability to serve as a versatile template for the design of novel therapeutic agents. guidechem.com

The structural rigidity and the presence of a carbonyl group and an oxygen heteroatom provide key interaction points with biological macromolecules. The pyran ring system can be found in well-known classes of natural products such as flavonoids, xanthones, and coumarins, all of which have a rich history of medicinal use. nih.govnih.gov The adaptability of the pyran-4-one core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to optimize biological activity. This inherent versatility solidifies its status as a privileged scaffold in drug discovery. nih.govguidechem.com

Influence of Substituents on Biological Activity Profiles

The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF2) group, into the pyran-4-one scaffold can dramatically alter its biological properties. researchgate.netresearchgate.net Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to significant changes in the molecule's electronic properties and metabolic stability. researchgate.net

The incorporation of difluoromethyl groups can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes. Furthermore, the C-F bond is significantly stronger than a C-H bond, making fluorinated compounds more resistant to metabolic degradation by oxidative enzymes. This increased metabolic stability can lead to a longer biological half-life and improved pharmacokinetic profile. researchgate.net

Table 1: Impact of Fluorinated Substituents on Molecular Properties

| Property | General Effect of Fluorination | Potential Impact on 2,6-Bis(difluoromethyl)pyran-4-one |

|---|---|---|

| Lipophilicity | Generally increases | May enhance membrane permeability |

| Metabolic Stability | Increases due to strong C-F bond | Potentially longer biological half-life |

| Acidity/Basicity | Can alter pKa values of nearby functional groups | May influence interactions with biological targets |

| Conformation | Can influence molecular shape and flexibility | Could affect binding to receptor pockets |

| Electronic Properties | Strong electron-withdrawing effects | Modulates reactivity and charge distribution |

The specific placement of substituents on the pyran-4-one ring is a critical determinant of biological activity. researchgate.net Structure-activity relationship (SAR) studies on various pyran-4-one derivatives have consistently demonstrated that even minor changes in substituent position can lead to significant differences in potency and selectivity. nih.gov

For instance, in a series of chromen-4-one derivatives, the activity was found to be highly dependent on the substituents at the 2-position. researchgate.net Similarly, for other heterocyclic scaffolds, the position of substituents has been shown to be crucial for their biological effects. In some cases, a substituent at one position may lead to a significant increase in activity, while the same substituent at a different position could render the compound inactive. nih.gov This highlights the importance of a detailed understanding of the target's binding site topology to guide the rational design of potent and selective pyran-4-one-based inhibitors.

The nature of the substituents, whether aromatic or non-aromatic, plays a crucial role in defining the biological activity of pyran-4-one compounds. dergipark.org.tr

Aromatic Substituents: The introduction of aromatic rings, such as phenyl or substituted phenyl groups, can provide additional binding interactions through π-π stacking, hydrophobic interactions, and hydrogen bonding (if appropriate functional groups are present on the aromatic ring). dergipark.org.tr These interactions can significantly enhance the binding affinity and selectivity of the compound for its target. Aromatic compounds are characterized by their cyclic, planar, and fully conjugated systems containing (4n+2) π electrons, which imparts unique stability. orgoreview.comvedantu.com

Table 2: Comparison of Aromatic and Non-Aromatic Substituents

| Feature | Aromatic Substituents | Non-Aromatic Substituents |

|---|---|---|

| Structure | Cyclic, planar, conjugated π system | Can be linear, branched, or cyclic; not fully conjugated |

| Key Interactions | π-π stacking, hydrophobic interactions | van der Waals forces, hydrophobic interactions |

| Conformational Flexibility | Generally rigid | More flexible |

| Impact on Biological Activity | Can provide specific, high-affinity binding | Can influence solubility, size, and fit into binding pockets |

In Vitro Mechanistic Investigations of Pyran-4-one Derivatives

Understanding the molecular mechanisms by which pyran-4-one derivatives exert their biological effects is crucial for their development as therapeutic agents. In vitro studies provide valuable insights into their interactions with cellular pathways and specific molecular targets.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of a wide range of cellular processes, including inflammation, immunity, cell proliferation, and survival. nih.govmdpi.com Aberrant NF-κB activation is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. mdpi.com

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins of the IκB family. nih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. nih.govfrontiersin.org

Several studies have indicated that certain small molecules can modulate NF-κB activity. nih.govresearchgate.net The ability of some compounds to interfere with the NF-κB signaling cascade makes this pathway an attractive target for therapeutic intervention. nih.gov While direct evidence for the effect of 2,6-bis(difluoromethyl)pyran-4-one on NF-κB is not explicitly detailed in the provided search results, the general principle of small molecules modulating this pathway is well-established. It is plausible that pyran-4-one derivatives, through their specific structural features, could interfere with one or more steps in the NF-κB signaling cascade, such as inhibiting IKK activity, preventing NF-κB nuclear translocation, or blocking its binding to DNA. Further investigation into the specific effects of 2,6-bis(difluoromethyl)pyran-4-one on NF-κB transcriptional activity would be a valuable area of research.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

The pyran-4-one scaffold is a core component of various natural and synthetic compounds that exhibit anticancer activity by inducing apoptosis, or programmed cell death. The mechanisms are multifaceted, often involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov

One of the key mechanisms involves the induction of cellular stress, particularly within the endoplasmic reticulum (ER). This ER stress can trigger the translocation of pro-apoptotic proteins. For instance, the tumor suppressor protein Prostate Apoptosis Response-4 (Par-4) can be activated under ER stress. nih.gov Intracellular Par-4 can bind to the glucose-regulated protein 78 (GRP78) and facilitate its movement to the cell surface, where it acts as a receptor for extracellular Par-4, ultimately activating the caspase-8/caspase-3 apoptotic cascade. nih.gov

Furthermore, certain pyran-containing compounds, like the flavonoid epigallocatechin-3-gallate found in green tea, have been shown to induce apoptosis and cell cycle arrest in human carcinoma cells. nih.gov The apoptotic process is executed by a family of proteases called caspases. Activation can be initiated through the extrinsic pathway, where ligands like FasL bind to death receptors, recruiting adapter proteins and pro-caspase-8, or the intrinsic pathway, which is triggered by the release of cytochrome c from mitochondria, leading to the activation of pro-caspase-9. nih.gov Both pathways converge on the activation of effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell. nih.gov

Enzyme Inhibition Studies (e.g., HIV-1 Integrase, CDK2)

The structural features of the pyran-4-one ring make it an attractive scaffold for designing enzyme inhibitors. Its ability to participate in hydrogen bonding and metal chelation is crucial for its interaction with enzyme active sites.

HIV-1 Integrase Inhibition: HIV-1 integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov The enzyme's function relies on divalent metal ions in its active site. Many IN inhibitors based on the pyran-4-one scaffold function by chelating these metal ions, thus blocking the enzyme's catalytic activity. The development of bicyclic pyrimidinone and pyrido[1,2-a]pyrimidin-4-one scaffolds has led to compounds with nanomolar activity in inhibiting HIV-1 infection in cell culture. nih.gov These inhibitors interfere with the protein-protein interactions necessary for the enzyme's multimeric structure, representing an alternative approach to HIV-1 inhibition. nih.gov

CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its overexpression is linked to the oncogenesis of cancers like colorectal cancer. nih.gov Certain 4H-pyran derivatives have been identified as effective CDK2 inhibitors. Molecular docking studies have shown that these compounds can fit into the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby halting cell cycle progression, which can lead to apoptosis in cancer cells. nih.gov

Table 1: Enzyme Inhibition by Selected Pyran-4-one Derivatives

| Compound Class | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| Bicyclic Pyrimidinones | HIV-1 Integrase | Nanomolar activity in cell culture | nih.gov |

| Pyrido[1,2-a]pyrimidin-4-one | HIV-1 Integrase | Nanomolar activity in enzymatic and cellular assays | nih.gov |

| 4H-Pyran Derivatives | CDK2 | Potent inhibition linked to antiproliferative effects | nih.gov |

| Tipranavir | HIV-1 Protease | EC₅₀ ranging from 30–70 nM | nih.gov |

Mechanisms of Antioxidant Activity (e.g., Radical Scavenging, Metal Chelation)

Many compounds containing the pyran-4-one scaffold exhibit significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous chronic diseases. ontosight.aimdpi.com The antioxidant mechanisms are generally categorized into two main types: radical scavenging and metal ion chelation.

Radical Scavenging: Pyran-4-ones can directly neutralize free radicals through several chemical mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com The efficiency of these mechanisms is highly dependent on the compound's structure and the reaction environment. For example, studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a product of the Maillard reaction, revealed that its antioxidant activity is critically dependent on the unstable enol structure, particularly the hydroxyl group at the olefinic position. nih.govrsc.org Protecting this hydroxyl group leads to a significant decrease in radical scavenging ability against radicals like DPPH and ABTS•+. nih.govrsc.org

Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. nih.gov Pyran-4-one derivatives, particularly those with hydroxyl and carbonyl groups, can act as chelating agents, binding to these metal ions and rendering them inactive. nih.govnih.gov This prevents the generation of free radicals, providing a secondary, preventative antioxidant effect. The chelation ability is a key aspect of the antioxidant profile of many flavonoids and other phenolic compounds containing a pyran ring. nih.govresearchgate.netjeeng.net

Table 2: Antioxidant Activity of Representative Pyran Derivatives

| Compound/Class | Assay | Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| 4H-Pyran Derivatives (4g, 4j) | DPPH Scavenging | Radical Scavenging | IC₅₀ values of 0.329 and 0.1941 mM, respectively. | nih.gov |

| DDMP | ABTS, DPPH, Galvinoxyl scavenging | Radical Scavenging | The enol hydroxyl group is key to antioxidant activity. | nih.govrsc.org |

| Quercetin | ROS Scavenging, Metal Chelation | Radical Scavenging, Metal Chelation | High antioxidant capabilities. | nih.gov |

Elucidation of Antimicrobial and Antiviral Activity Mechanisms

The pyran-4-one scaffold is present in numerous compounds demonstrating a broad spectrum of antimicrobial and antiviral activities. nih.govresearchgate.net

Antimicrobial Mechanisms: Derivatives of 4H-pyran have shown efficacy against various bacterial and fungal strains. nih.govnih.gov For instance, certain synthesized 4H-pyran derivatives exhibited potent activity against Gram-positive bacteria, with IC₅₀ values lower than the standard antibiotic ampicillin. nih.gov The mechanism of action can vary, but it often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The hybridization of the pyran core with other pharmacophores, such as 1,2,3-triazoles, has been a successful strategy to develop new antifungal agents. researchgate.net

Antiviral Mechanisms: Pyran derivatives have been investigated for activity against viruses such as Herpes Simplex Virus (HSV) and HIV. nih.govnih.gov An immunomodulator pyran copolymer was found to protect mice from lethal HSV-2 infection. nih.gov The protective effect was not due to direct inactivation of the virus but was observed when the drug was administered prior to the viral challenge, suggesting the mechanism involves stimulation of the host's immune response. nih.gov In the context of HIV, as discussed previously, pyran-4-one derivatives can inhibit key enzymes like integrase and protease, which are essential for the viral life cycle. nih.govnih.gov

Computational Approaches to Structure-Activity Relationships and Predictive Modeling

Computational chemistry has become an indispensable tool in drug discovery, enabling the rational design and optimization of bioactive molecules. For pyran-4-one scaffolds, these methods provide crucial insights into their interactions with biological targets and help predict their pharmacological properties.

Molecular Docking for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. arxiv.orgugm.ac.id This method has been extensively applied to pyran-4-one derivatives to elucidate their mechanism of action at the molecular level.

Docking studies have successfully rationalized the inhibitory activity of pyran derivatives against various protein targets. For example, simulations of 4H-pyran derivatives in the ATP-binding pocket of CDK2 have revealed key hydrogen bonding and hydrophobic interactions that are essential for their inhibitory effect. nih.gov Similarly, docking of pyranopyrazole-1,4-dihydropyridines into the L-type calcium channel provided a structural basis for their positive inotropic effects, showing stronger binding than known calcium channel activators. nih.gov These in silico studies are critical for understanding SAR and guiding the design of more potent and selective inhibitors. nih.govresearchgate.netnih.gov

Table 3: Examples of Molecular Docking Studies on Pyran Scaffolds

| Pyran Derivative Class | Protein Target | Key Finding | Reference |

|---|---|---|---|

| Spiro[indoline-3,4′-pyrano[3,2-b]pyran] | Anaplastic Lymphoma Kinase (ALK) | Identified compound with high binding affinity, correlating with anticancer potency. | researchgate.net |

| 4H-Pyran derivatives | Cyclin-dependent kinase 2 (CDK2) | Predicted binding modes in the ATP pocket, guiding understanding of antiproliferative action. | nih.gov |

| Pyranopyrazole-1,4-dihydropyridines | L-type Calcium Channel | Validated good binding with calcium channels, explaining positive inotropic effects. | nih.gov |

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov This model then serves as a 3D query to screen virtual compound libraries for novel scaffolds or to guide the optimization of existing lead compounds.

The process typically starts with a "hit" compound identified from screening. nih.gov SAR studies, often guided by computational models, explore modifications to different parts of the scaffold. acs.org For a hypothetical lead compound like 2,6-Bis(difluoromethyl)pyran-4-one, a lead optimization strategy would involve:

Pharmacophore Generation: Based on its docked conformation or a set of known active analogues.

Scaffold Hopping/Modification: Replacing or modifying the pyran-4-one core or its substituents (the difluoromethyl groups) to improve potency, selectivity, or pharmacokinetic (ADMET) properties. acs.org

In Silico Screening: Using the pharmacophore model or docking to screen virtual libraries of new designs. nih.govnih.gov

Synthesis and Testing: Synthesizing the most promising candidates for experimental validation.

This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery and is essential for transforming a promising scaffold into a viable drug candidate. acs.org

Future Research Trajectories and Emerging Applications of 2,6 Bis Difluoromethyl Pyran 4 One Chemistry

Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyran-4-one scaffolds has traditionally involved methods that are often time-consuming and environmentally taxing. Future research is increasingly focused on developing more efficient and sustainable synthetic protocols. A key area of development is the use of multicomponent reactions (MCRs), which offer the advantage of assembling complex molecules like 4H-pyran derivatives in a single step from simple precursors, thereby saving time and resources. mjbas.comgrowingscience.com

Green chemistry principles are being integrated into these synthetic strategies. This includes the use of environmentally benign solvents, or even solvent-free conditions, and the development of reusable catalysts. For instance, catalysts like KOH loaded on calcium oxide have demonstrated high efficiency in the synthesis of 4H-pyran derivatives under solvent-free conditions, with the catalyst being easily separable and reusable for multiple cycles. growingscience.com Naturally occurring biopolymers, such as sodium alginate, are also emerging as effective and biodegradable organocatalysts for the synthesis of 4H-pyrans in water, a green solvent. nih.gov For the synthesis of fluorinated pyrones specifically, one-pot oxidative cyclization methods are being developed to provide a convenient and general route. semanticscholar.org

Future work will likely focus on expanding the library of green catalysts and optimizing reaction conditions to achieve higher yields and purity for compounds like 2,6-bis(difluoromethyl)pyran-4-one, minimizing the environmental footprint of their production.

| Synthetic Strategy | Catalyst/Conditions | Key Advantages |

| Multicomponent Reaction | L-Proline or Nd2O3 | High efficiency, time-saving, simple procedures. mjbas.com |

| Solvent-Free Synthesis | KOH loaded Calcium Oxide (CaO) | Environmentally friendly, low cost, reusable catalyst, high yield. growingscience.com |

| Aqueous Synthesis | Sodium Alginate | Biodegradable catalyst, use of water as a green solvent. nih.gov |

| One-Pot Oxidative Cyclization | Bromination/dehydrobromination | General method for fluorinated 2-aryl-4-pyrones. semanticscholar.org |

Exploration of Undiscovered Reactivity Patterns and Advanced Derivatization Strategies

The 2,6-bis(difluoromethyl)pyran-4-one core presents multiple reactive sites, offering a rich landscape for chemical modification and the synthesis of novel derivatives. The pyran-4-one ring can undergo various transformations, including reactions with nucleophiles that can lead to ring-opening and subsequent rearrangement to form different heterocyclic systems. For example, reactions of similar 2-aryl-6-(trifluoromethyl)-4-pyrones with N-nucleophiles like ammonia (B1221849), sodium azide (B81097), and phenylhydrazine (B124118) have been shown to produce pyridones, triazoles, and pyrazoles, respectively. semanticscholar.orgnih.gov

Furthermore, functional groups attached to the pyran ring can be selectively targeted. Enamination reactions at active methyl groups on the pyran-4-one ring have been used to create conjugated pyran systems. nih.gov These conjugated derivatives are highly reactive and can undergo further transformations like 1,3-dipolar cycloadditions to generate more complex, substituted pyrones. nih.gov For pyran-4-ones bearing cyano groups, it has been demonstrated that reactions can proceed selectively at these groups without opening the pyran ring, allowing for the construction of bis(hetaryl)-4-pyrones. acs.org

Future investigations will likely delve into the unique reactivity imparted by the difluoromethyl groups, exploring how their electronic influence affects the regioselectivity and stereoselectivity of these reactions. This will enable the development of advanced derivatization strategies to build libraries of novel compounds with tailored properties.

| Reaction Type | Reagents | Resulting Structures |

| Reaction with N-Nucleophiles | Ammonia, Sodium Azide, Phenylhydrazine | Pyridones, Triazoles, Pyrazoles. semanticscholar.orgnih.gov |

| Enamination | DMF-DMA | Conjugated (E)-2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones. nih.gov |

| Cycloaddition | Benzonitrile oxide | Isoxazolyl-substituted 4-pyrones. nih.gov |

| Reaction at Cyano Groups | Hydroxylamine (B1172632), 1,3-dipoles | Symmetrical and unsymmetrical pyrone-bearing heterocyclic triads. acs.org |

Application of Advanced Computational Modeling for Rational Design and Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of complex molecules. For pyran-4-one derivatives, DFT studies have been employed to gain insights into their stability, reactivity, and electronic properties. covenantuniversity.edu.ngcovenantuniversity.edu.ngresearchgate.net These computational models can elucidate the effects of different substituents on the pyranone ring, helping to rationalize reaction outcomes and guide the synthesis of new compounds. covenantuniversity.edu.ngcovenantuniversity.edu.ng

For instance, DFT calculations can be used to investigate the reaction mechanisms for the synthesis of 4H-pyran derivatives, providing a theoretical basis for the observed selectivity of a given catalyst. nih.gov The unique properties of the difluoromethyl group, such as its ability to act as a lipophilic hydrogen-bond donor, can also be modeled to predict how 2,6-bis(difluoromethyl)pyran-4-one might interact with biological targets. researchgate.net

The future application of advanced computational modeling will focus on the rational design of novel 2,6-bis(difluoromethyl)pyran-4-one derivatives with specific desired properties. By predicting parameters such as binding affinity to target proteins, electronic properties for materials science applications, and reaction pathways for synthesis, computational studies can significantly accelerate the discovery and development process, reducing the need for extensive empirical screening. nih.gov

Expanding the Scope of Biological Applications and Deeper Mechanistic Investigations

The pyran-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. rsc.orgtandfonline.comnih.gov Derivatives have shown potential as anticancer, antibacterial, antioxidant, and antiviral agents. rsc.orgnih.govresearchgate.netnih.govrsc.org The incorporation of fluorine, as in 2,6-bis(difluoromethyl)pyran-4-one, is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of molecules, such as metabolic stability and target affinity. mdpi.com

Specific examples of the biological potential of the pyran-4-one core include:

Anticancer Activity: Fluorinated pyran-4-one derivatives have shown activity against various cancer cell lines, including lung, breast, and CNS cancer. rsc.org Other derivatives have been identified as potent and selective inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair, making them potential agents for cancer therapy. nih.govresearchgate.net

Antiviral Activity: 3-Hydroxy-pyran-4-one derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. scienceopen.com

Neuroprotective Effects: Pyran-based compounds are being investigated for the treatment of neurodegenerative diseases like Alzheimer's, with some derivatives showing inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Antimicrobial and Antioxidant Properties: Various 4H-pyran derivatives have demonstrated significant antibacterial and antioxidant activities. nih.gov

Future research will focus on synthesizing and screening libraries of 2,6-bis(difluoromethyl)pyran-4-one derivatives to explore their therapeutic potential. Deeper mechanistic studies will be crucial to understand how these compounds interact with their biological targets at a molecular level, paving the way for the development of new and more effective drugs.

| Biological Activity | Target/Mechanism | Example Pyran-4-one Derivative |

| Anticancer | DNA-PK Inhibition | 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones. nih.govresearchgate.net |

| Antiviral (HIV) | HIV-1 Integrase Inhibition | 3-hydroxyl-pyran-4-one-2-carboxamides. scienceopen.com |

| Neuroprotective | Acetylcholinesterase (AChE) Inhibition | 4-methylthiocoumarin derivative. nih.gov |

| Antibacterial | Inhibition of Gram-positive bacteria | Certain 4H-pyran derivatives. nih.gov |

| Antioxidant | DPPH radical scavenging | Certain 4H-pyran derivatives. nih.gov |

Integration of Pyran-4-one Scaffolds with Materials Science and Biosensor Development

The unique photophysical properties of certain pyran-4-one derivatives make them attractive candidates for applications in materials science and the development of sensors. Specifically, dicyanomethylene-4H-pyran (DCM) derivatives, which are structurally related to the pyran-4-one core, are well-known for their excellent optical-electronic properties. rsc.org These donor-π-acceptor chromophores exhibit strong fluorescence and large Stokes shifts, which are desirable characteristics for various applications. nih.gov

The luminescence of DCM derivatives is often based on an intramolecular charge transfer (ICT) mechanism, which can be modulated by the molecule's environment. nih.gov This sensitivity makes them highly suitable for use as:

Biosensors and Chemosensors: By modifying the DCM structure, probes can be designed to detect specific ions, reactive oxygen species (ROS), and biological macromolecules. The interaction with the target analyte alters the ICT process, leading to a measurable change in the fluorescence signal. nih.gov

Organic Light-Emitting Diodes (OLEDs): DCM derivatives have been successfully used as highly fluorescent dopants in OLEDs, contributing to the development of efficient and bright display technologies. rsc.org

The 2,6-bis(difluoromethyl)pyran-4-one scaffold offers a platform for designing new functional materials. The electron-withdrawing nature of the difluoromethyl groups could be exploited to tune the electronic and photophysical properties of pyran-based dyes. Future research in this area will involve the synthesis of novel derivatives and the characterization of their properties for potential use in advanced materials, such as fluorescent probes for bioimaging, components of molecular logic gates, and active layers in optoelectronic devices. rsc.org

Q & A

Q. What are the established synthetic routes for 2,6-Bis(difluoromethyl)pyran-4-one, and what are the critical reaction parameters?

Methodological Answer: The synthesis of 2,6-bis(polyfluoroalkyl)-4H-pyran-4-ones typically involves cyclocondensation of polyfluoroalkyl-substituted diketones with aldehydes or ketones. Key steps include:

- Fluoroalkylation : Introducing difluoromethyl groups via nucleophilic substitution or radical-mediated reactions.

- Cyclization : Acid- or base-catalyzed cyclization to form the pyran-4-one core.

- Optimization : Reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of fluorinated precursors significantly impact yields .

- Example : Recyclization with ammonia or amines can yield pyridone derivatives, useful for further functionalization .

Q. How can 2,6-Bis(difluoromethyl)pyran-4-one be analytically characterized to confirm its structure and purity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic pyranone ring protons (δ 6.0–7.0 ppm) and difluoromethyl signals (δ 4.5–5.5 ppm as doublets due to ²JHF coupling).

- ¹⁹F NMR : Distinct signals for CF₂ groups (δ -110 to -120 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- X-ray Crystallography : Resolve crystal structures to validate substituent positions and bond angles .

Q. What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

Q. What preliminary biological activities have been reported for 2,6-Bis(difluoromethyl)pyran-4-one derivatives?

Methodological Answer:

- DNA-PK Inhibition : Derivatives like 2,6-disubstituted pyran-4-ones show IC₅₀ values of 0.1–10 µM against DNA-dependent protein kinase (DNA-PK), a target for radiosensitization in cancer therapy .

- Anticancer Screening : Test in HCT116 (colon cancer) or MCF-7 (breast cancer) cell lines using MTT assays. EC₅₀ values typically range from 5–20 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the inhibitory potency against DNA-PK?

Methodological Answer:

- SAR Insights :